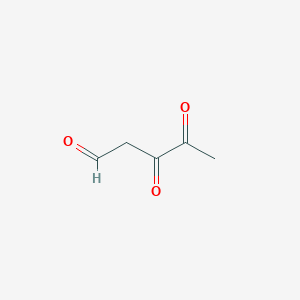

3,4-Dioxopentanal

Description

Structure

3D Structure

Properties

CAS No. |

88499-41-6 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

3,4-dioxopentanal |

InChI |

InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3 |

InChI Key |

QGGCMCHYJIPQCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,4-dioxopentanal, a dicarbonyl compound of interest in various scientific fields, including drug development and toxicology. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from closely related α,β-dicarbonyl compounds and established principles of organic chemistry. The document covers the compound's structure, predicted physicochemical properties, reactivity, and spectroscopic characteristics. It also outlines a plausible synthetic route and a general analytical workflow for its characterization. This guide aims to serve as a valuable resource for researchers and scientists working with or interested in the chemistry and biological significance of dicarbonyl compounds.

Introduction

Dicarbonyl compounds are organic molecules containing two carbonyl groups. Their unique electronic structure imparts high reactivity, making them important intermediates in both chemical synthesis and biological processes. This compound, a five-carbon α,β-dicarbonyl aldehyde, is a representative member of this class. While specific research on this molecule is limited, its structural features suggest a significant role in processes such as the Maillard reaction and the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases. This guide synthesizes the available information and provides a theoretical framework for understanding the chemical behavior of this compound.

Chemical Structure and Identification

This compound is characterized by an aldehyde functional group and a vicinal ketone, creating a reactive α,β-dicarbonyl system.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₆O₃[1]

-

Canonical SMILES: CC(=O)C(=O)CC=O[1]

-

InChI Key: QGGCMCHYJIPQCE-UHFFFAOYSA-N[1]

-

CAS Number: 88499-41-6[1]

Physicochemical Properties

| Property | Value (Computed or Estimated) | Source |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 114.031694 g/mol | PubChem[1] |

| Boiling Point | Estimated to be in the range of 150-180 °C at atmospheric pressure. | |

| Melting Point | Not available; likely a liquid at room temperature. | |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the presence of two adjacent carbonyl groups and an aldehyde functionality.

-

Electrophilicity: The carbonyl carbons are highly electrophilic and susceptible to nucleophilic attack. The presence of two carbonyl groups enhances the reactivity of each.

-

Enolization: Like other dicarbonyl compounds, this compound is expected to exist in equilibrium with its enol tautomers. This tautomerization is a key aspect of its reactivity.

-

Reactions with Nucleophiles: It will readily react with a variety of nucleophiles, including amines, thiols, and alcohols. The reaction with primary amines is particularly important as it can lead to the formation of Schiff bases and subsequently to more complex heterocyclic structures.

-

Hydration: In aqueous solutions, the aldehyde and ketone groups can undergo hydration to form gem-diols.

-

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid. Both carbonyl groups can be reduced to alcohols.

-

Aldol-type Reactions: The presence of α-hydrogens allows for the potential to undergo aldol-type condensation reactions under basic or acidic conditions.

Reaction with Amines: A Pathway to Heterocycles

The reaction of 1,2-dicarbonyl compounds with primary amines is a fundamental process in organic chemistry and is relevant to the formation of advanced glycation end-products (AGEs) in biological systems. A plausible reaction pathway for this compound with a generic primary amine (R-NH₂) is depicted below.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not available. The following tables provide predicted key spectroscopic features based on the analysis of similar dicarbonyl compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.7 | triplet | Aldehyde proton (-CHO) |

| ~3.0 | triplet | Methylene protons (-CH₂-) |

| ~2.3 | singlet | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehyde carbonyl (C=O) |

| ~195 | Ketone carbonyl (C=O) |

| ~45 | Methylene carbon (-CH₂-) |

| ~25 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1720-1740 | Strong | C=O stretch (aldehyde) |

| ~1700-1720 | Strong | C=O stretch (ketone) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, this compound is expected to undergo fragmentation patterns characteristic of aldehydes and ketones. Key predicted fragments include:

-

Loss of H· (M-1): From the aldehyde group.

-

Loss of ·CHO (M-29): A common fragmentation for aldehydes.

-

Loss of ·CH₃ (M-15): From the acetyl group.

-

Loss of ·COCH₃ (M-43): Cleavage of the acyl group.

-

McLafferty Rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of this compound are not published. The following sections provide general methodologies that could be adapted for this compound based on established procedures for similar molecules.

Plausible Synthetic Route: Oxidation of a Precursor

A potential route for the synthesis of this compound is the selective oxidation of a suitable precursor, such as 3-hydroxy-4-oxopentanal or 4-hydroxy-3-oxopentanal.

Reaction: Oxidation of 4-hydroxy-3-oxopentanal.

Reagents and Equipment:

-

4-hydroxy-3-oxopentanal (precursor)

-

Mild oxidizing agent (e.g., Dess-Martin periodinane, pyridinium (B92312) chlorochromate (PCC))

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the precursor, 4-hydroxy-3-oxopentanal, in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., Dess-Martin periodinane) in DCM to the reaction mixture with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Analytical Workflow for Characterization

A general workflow for the analysis and characterization of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

Biological Significance and Potential Applications

As a reactive dicarbonyl species, this compound is likely to be involved in biological processes associated with "carbonyl stress." Dicarbonyls are known to react with proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs has been linked to the pathology of several diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.

The high reactivity of this compound also makes it a potential target for the development of therapeutic agents aimed at trapping dicarbonyls and mitigating their harmful effects. Furthermore, its structure could serve as a scaffold for the design of novel bioactive molecules in drug discovery programs.

Conclusion

While specific experimental data for this compound is scarce, this technical guide provides a robust theoretical framework for understanding its chemical properties and behavior. By drawing parallels with analogous dicarbonyl compounds, we have outlined its predicted physicochemical properties, reactivity, and spectroscopic signatures. The proposed synthetic and analytical methodologies offer a starting point for researchers wishing to work with this compound. Further experimental investigation is warranted to fully elucidate the chemistry and biological roles of this compound, which may hold significant implications for both fundamental research and the development of new therapeutic strategies.

References

An In-depth Technical Guide to 3,4-Dioxopentanal: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dioxopentanal is a dicarbonyl compound of interest due to its reactive nature and potential role in various chemical and biological processes. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document compiles computed data and outlines plausible synthetic and metabolic pathways based on established knowledge of related α-ketoaldehydes and dicarbonyl compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a five-carbon acyclic molecule containing two ketone carbonyl groups at positions 3 and 4, and an aldehyde functional group at position 1.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₆O₃[1]

-

Canonical SMILES: CC(=O)C(=O)CC=O[1]

-

InChIKey: QGGCMCHYJIPQCE-UHFFFAOYSA-N[1]

-

CAS Number: 88499-41-6[1]

The structure of this compound features two adjacent carbonyl groups, classifying it as an α-diketone, and an aldehyde, making it a highly reactive molecule with multiple sites for nucleophilic attack.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 114.031694049 g/mol | PubChem |

| Topological Polar Surface Area | 51.2 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 126 | PubChem |

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, based on general methods for the synthesis of α-ketoaldehydes and 1,2-dicarbonyl compounds, a plausible synthetic route can be proposed.

Proposed Synthesis: Oxidation of 4-hydroxy-3-oxopentanal

A common method for the preparation of α-ketoaldehydes is the oxidation of the corresponding α-hydroxyaldehyde.

Reaction:

Materials and Reagents:

-

4-hydroxy-3-oxopentanal (starting material)

-

Mild oxidizing agent (e.g., Dess-Martin periodinane, pyridinium (B92312) chlorochromate (PCC), or a Swern oxidation system)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve 4-hydroxy-3-oxopentanal in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the chosen mild oxidizing agent in dichloromethane to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological roles of this compound have not been extensively studied, its structure as a reactive dicarbonyl species suggests potential involvement in pathways related to cellular stress and metabolism, similar to other α-ketoaldehydes like methylglyoxal.

Hypothetical Metabolic Pathway

Based on the known metabolism of similar dicarbonyl compounds like 2,3-butanedione, a plausible metabolic pathway for this compound can be proposed. This pathway likely involves enzymatic reduction of the carbonyl groups.

Caption: Hypothetical metabolic pathway of this compound.

Potential Role in Cellular Signaling and Stress

Reactive dicarbonyls are known to contribute to cellular damage by modifying proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs). This process can induce oxidative stress and inflammatory responses.

Caption: Potential cellular stress pathway involving this compound.

Conclusion

This compound is a reactive dicarbonyl compound with potential significance in chemical synthesis and biological systems. While specific experimental data is scarce, this guide provides a comprehensive overview based on computed data and knowledge of related compounds. The proposed synthetic and metabolic pathways offer a starting point for future research into the chemistry and biology of this intriguing molecule. Further experimental investigation is necessary to validate the predicted properties and elucidate the precise roles of this compound in biological systems, which could have implications for drug development and the understanding of cellular stress mechanisms.

References

Navigating the Isomeric Landscape of C5H6O3 Aldehydes: A Technical Guide

Introduction

The molecular formula C5H6O3 represents a number of isomeric aldehydes that are of interest to researchers in the fields of metabolic pathways, natural product synthesis, and drug discovery. These compounds, characterized by the presence of an aldehyde functional group and a degree of unsaturation of three, can exist in various structural forms, including both acyclic and cyclic isomers. This technical guide provides an in-depth exploration of the most prominent acyclic isomers, focusing on their chemical properties, synthesis, and biological relevance. The primary focus will be on 2-oxopent-4-enoic acid and 5-oxopent-2-enoic acid , for which the most significant scientific data are available.

Isomeric Forms and IUPAC Nomenclature

Several aldehydes can be drawn for the molecular formula C5H6O3. The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions for these isomers. The two most scientifically referenced isomers are:

-

5-oxopent-2-enoic acid : This is a linear five-carbon chain containing a carboxylic acid at one end, an aldehyde at the other, and a double bond between carbons 2 and 3.

-

2-oxopent-4-enoic acid : This isomer features a carboxylic acid at one end, a ketone at the second carbon, and a terminal double bond. While technically a ketone, it exists in equilibrium with its aldehyde tautomer and is often involved in metabolic pathways that process aldehydes.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic data for the primary isomers is presented below. This information is crucial for the identification and characterization of these compounds in experimental settings.

| Property | 5-oxopent-2-enoic acid | 2-oxopent-4-enoic acid |

| Molecular Formula | C5H6O3 | C5H6O3 |

| Molecular Weight | 114.10 g/mol | 114.10 g/mol |

| IUPAC Name | 5-oxopent-2-enoic acid[1] | 2-oxopent-4-enoic acid[2] |

| CAS Number | Not available | 20406-62-6[2] |

| Computed 1H NMR | No data available | No comprehensive data available |

| Computed IR Spectra | No data available | No comprehensive data available |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of C5H6O3 aldehydes. The following sections provide methodologies based on published literature for related compounds, which can be adapted for the target molecules.

Synthesis of 4-Oxo-2-alkenoic Acids (Acyclic Aldehyde Precursors)

A microwave-assisted aldol (B89426) condensation provides a general route to 4-oxo-2-alkenoic acids, which are structurally related to the target compounds. This method offers high yields and stereoselectivity for the (E)-isomer[3].

Materials:

-

Methyl ketone derivative (1 eq.)

-

Glyoxylic acid monohydrate (3 eq.)

-

p-Toluenesulfonic acid (TsOH) monohydrate (1 eq.)

-

Dioxane

-

2 M HCl aqueous solution

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a microwave vial, dissolve the acetyl derivative, glyoxylic acid monohydrate, and TsOH monohydrate in dioxane.

-

Seal the vial and heat it in a microwave reactor for 1 hour at 160 °C.

-

After cooling, add 2 M HCl aqueous solution to the reaction mixture.

-

Extract the mixture three times with dichloromethane.

-

Combine the organic phases and dry over MgSO4.

-

Remove the solvent under vacuum to yield the crude product.

-

Purify the product by flash chromatography.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of small organic acids, though it often requires derivatization to increase volatility.

Materials:

-

Sample containing the analyte

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard

Procedure:

-

To a dried sample extract, add an internal standard.

-

Add the silylating agent (BSTFA).

-

Incubate the mixture at 60°C to ensure complete derivatization.

-

Inject the derivatized sample into the GC-MS system.

-

Develop a chromatographic method to separate the analyte from other components.

-

Use mass spectrometry for detection and quantification, typically in selected ion monitoring (SIM) mode for higher sensitivity.

Biological Significance and Metabolic Pathways

2-Oxopent-4-enoic acid is a known intermediate in the microbial degradation of aromatic compounds. In organisms such as Escherichia coli, it is part of the metabolic pathway for cinnamic acid. This pathway involves the meta-cleavage of catechol derivatives[2].

The key enzymatic steps involving 2-oxopent-4-enoic acid are:

-

Formation: It is formed from the hydrolysis of 2-hydroxymuconate semialdehyde, a reaction catalyzed by the enzyme 2-hydroxymuconate-semialdehyde hydrolase [2].

-

Conversion: It is subsequently hydrated to 4-hydroxy-2-oxopentanoate (B1241807) by the enzyme 2-oxopent-4-enoate hydratase [2].

The following diagram illustrates the position of 2-oxopent-4-enoic acid in this metabolic pathway.

Experimental and Analytical Workflows

The following diagram outlines a typical workflow for the analysis of C5H6O3 aldehydes in a biological sample, from sample preparation to data analysis.

Concluding Remarks

The study of C5H6O3 aldehydes, particularly isomers like 2-oxopent-4-enoic acid, offers valuable insights into microbial metabolism and provides potential building blocks for synthetic chemistry. While comprehensive experimental data for all isomers remains to be fully elucidated, the methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the biological activities and synthetic accessibility of these compounds is warranted to fully explore their potential applications.

References

- 1. 5-Oxopent-2-enoic acid | C5H6O3 | CID 54304674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxopent-4-enoic acid - Wikipedia [en.wikipedia.org]

- 3. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05539A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 3,4-dioxopentanal (C₅H₆O₃), a γ-dicarbonyl compound featuring an α-keto-aldehyde functional group. Given the reactivity of this motif, this compound serves as a versatile building block in organic synthesis. This document outlines key synthetic strategies, presents comparative data from related syntheses, details representative experimental protocols, and visualizes the proposed chemical transformations.

The 1,2-dicarbonyl motif is a crucial component in many biologically active molecules, including pharmaceuticals and natural products.[1] Compounds such as this compound are valuable intermediates for constructing more complex molecular architectures, particularly heterocyclic systems like quinoxalines, pyrazines, and imidazoles.[2][3]

Core Synthetic Strategies

The synthesis of α-keto aldehydes and related 1,2-dicarbonyl compounds can be broadly approached through two main strategies: the oxidation of precursors and the multi-step assembly of the carbon skeleton.

Oxidation of α-Hydroxy Ketone Precursors

A modern and efficient method for synthesizing α-keto aldehydes involves the selective oxidation of α-hydroxy ketones.[4] Copper-catalyzed aerobic oxidation is a particularly effective approach, offering a cheaper and more practical alternative to methods requiring stoichiometric heavy metals or hypervalent iodine reagents like IBX (2-iodoxybenzoic acid).[2]

The proposed pathway would start from the precursor 4-hydroxy-3-oxopentanal, which would be oxidized to yield the target this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3,4-Dioxopentanal: Properties, Formation, and Chemical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dioxopentanal, an α-dicarbonyl compound primarily recognized as an intermediate in food chemistry. While a detailed historical account of its specific discovery is not prominent in scientific literature, its significance is rooted in the broader understanding of the Maillard reaction, a field of study initiated by French chemist Louis Camille Maillard in 1912.[1] This document collates the known chemical and physical properties of this compound, outlines its principal formation pathway, and presents this information in a format accessible to researchers and professionals in drug development and related scientific fields. The content is based on available data from chemical databases and the wider scientific literature.

Chemical and Physical Properties

This compound is a small organic molecule characterized by the presence of both aldehyde and vicinal dicarbonyl functional groups.[2] These features make it a reactive compound. The majority of available quantitative data on this compound is derived from computational models, as cataloged in databases such as PubChem.[3]

Table 1: Computed Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6O3 | PubChem[3] |

| Molecular Weight | 114.10 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CC(=O)C(=O)CC=O | PubChem[3] |

| InChI Key | QGGCMCHYJIPQCE-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | -0.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 114.031694049 Da | PubChem[3] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[3] |

Note: The properties listed are computationally derived and may differ from experimentally determined values.

Discovery and History

The history of this compound is intrinsically linked to the study of the Maillard reaction and caramelization—complex chemical processes responsible for the browning and flavor development in thermally processed foods.[4][5] The Maillard reaction, first described by Louis Camille Maillard, involves a chemical reaction between amino acids and reducing sugars.[1]

There is no single documented "discovery" of this compound. Instead, its existence and formation have been elucidated through decades of research into the intricate pathways of non-enzymatic browning. It is now understood to be one of many α-dicarbonyl compounds that act as key intermediates in these reactions.[6][7] These dicarbonyls are highly reactive and contribute significantly to the formation of a wide array of flavor and aroma compounds, as well as the brown nitrogenous polymers known as melanoidins.[1][8]

Formation Pathways

The primary context for the formation of this compound is during the degradation of carbohydrates under thermal processing, through mechanisms such as the Maillard reaction and caramelization.[4][5]

Maillard Reaction Workflow for α-Dicarbonyl Formation

The formation of α-dicarbonyl compounds like this compound is a multi-step process. A simplified logical workflow is as follows:

-

Initial Reaction: The carbonyl group of a reducing sugar reacts with the nucleophilic amino group of an amino acid to form an N-substituted glycosylamine.[1]

-

Amadori Rearrangement: The unstable glycosylamine undergoes an Amadori rearrangement to form a more stable ketosamine, known as an Amadori product.[1]

-

Degradation of Amadori Product: The Amadori product can then undergo a series of reactions, including enolization and dehydration, to degrade into various reactive intermediates.

-

Formation of Dicarbonyls: These degradation pathways lead to the formation of α-dicarbonyl compounds, including this compound.[1] These dicarbonyls are crucial precursors to many other reaction products.

Experimental Protocols

General Experimental Workflow for Dicarbonyl Analysis

The analysis of α-dicarbonyl compounds in complex mixtures (such as food matrices) typically involves a derivatization step to enhance stability and detectability, followed by chromatographic separation and detection.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H6O3 | CID 45085070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Dicarbonyl compounds in food products: Comprehensively understanding their occurrence, analysis, and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levels and formation of α-dicarbonyl compounds in beverages and the preventive effects of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dioxopentanal, a dicarbonyl compound, presents a unique molecular architecture of significant interest in various chemical and biological studies. This technical guide provides a comprehensive overview of its physical and chemical characteristics, drawing upon available computed data and established principles for analogous dicarbonyl compounds. This document details its properties, outlines plausible experimental protocols for its synthesis and analysis, and illustrates key conceptual frameworks through logical diagrams to support further research and application in drug development and other scientific endeavors.

Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. The following tables summarize the computed physical and chemical properties sourced from the PubChem database.[1] These values provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| Exact Mass | 114.031694049 g/mol | PubChem[1] |

| Monoisotopic Mass | 114.031694049 g/mol | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

| Complexity | 126 | PubChem[1] |

Table 2: Computed Chemical Properties and Identifiers of this compound

| Property/Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88499-41-6 | PubChem[1] |

| InChI | InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3 | PubChem[1] |

| SMILES | CC(=O)C(=O)CC=O | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols

Due to the absence of specific published experimental procedures for this compound, the following protocols are proposed based on established methodologies for the synthesis and analysis of dicarbonyl compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a suitable precursor. One potential method is the selective oxidation of 3-hydroxy-4-oxopentanal or a protected derivative.

Protocol: Oxidation of a Protected Dihydroxy Precursor

-

Protection of the Aldehyde: The starting material, a suitable pentose (B10789219) or a related polyol, is first selectively protected at the aldehyde functional group, for instance, by forming a cyclic acetal (B89532) using ethylene (B1197577) glycol in the presence of an acid catalyst.

-

Selective Oxidation: The secondary hydroxyl groups at positions 3 and 4 are then oxidized to ketones. A common reagent for this transformation is a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which minimizes over-oxidation.

-

Deprotection: The protecting group on the aldehyde is subsequently removed under acidic conditions to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. The fractions containing the desired product are identified by thin-layer chromatography (TLC) and combined. The solvent is then removed under reduced pressure to yield the purified this compound.

Analytical Methods

The analysis of dicarbonyl compounds like this compound often requires derivatization to enhance their detection by chromatographic methods.[2][3][4]

Protocol: HPLC Analysis with UV-Vis Detection after Derivatization

-

Derivatization: A solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4) is reacted with a derivatizing agent such as o-phenylenediamine (B120857) (OPD). This reaction forms a stable, UV-active quinoxaline (B1680401) derivative.[3][5] The reaction mixture is typically incubated at a controlled temperature to ensure complete derivatization.

-

Sample Preparation: After derivatization, the sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the wavelength of maximum absorbance for the quinoxaline derivative (typically around 315 nm).[5]

-

Quantification: A calibration curve is generated using known concentrations of a derivatized this compound standard.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile dicarbonyls, GC-MS can be a powerful analytical tool. Derivatization may also be employed to improve volatility and chromatographic behavior.

-

Derivatization (Optional): The sample can be derivatized with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is amenable to GC analysis.

-

Extraction: The derivatized product is extracted from the aqueous reaction mixture using an organic solvent such as hexane (B92381) or ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A suitable temperature gradient, for example, starting at 60 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

-

Identification: The compound is identified based on its retention time and the fragmentation pattern in the mass spectrum.

-

Spectral Data

Reactivity and Biological Significance

Dicarbonyl compounds are known for their high reactivity, primarily due to the presence of two electrophilic carbonyl carbons.[6][7] This reactivity makes them important in both synthetic chemistry and biological systems.

-

Reactivity: The adjacent carbonyl groups in 1,2-dicarbonyls like this compound influence each other electronically, leading to unique reactivity patterns compared to monocarbonyl compounds.[6] They are susceptible to nucleophilic attack at both carbonyl carbons.[7]

-

Biological Role: Dicarbonyl compounds are involved in various biological processes and are often associated with cellular damage through the formation of advanced glycation end-products (AGEs).[8][9][10] The study of such molecules is crucial in understanding the pathology of various diseases, including diabetes and neurodegenerative disorders.[8]

Visualizations

The following diagrams illustrate a conceptual synthesis and analysis workflow for this compound and a logical diagram of the general reactivity of dicarbonyl compounds.

References

- 1. This compound | C5H6O3 | CID 45085070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene | OIV [oiv.int]

- 4. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Food-derived 1,2-dicarbonyl compounds and their role in diseases - FAU CRIS [cris.fau.de]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of 1,2-Dicarbonyl Compounds in Postprandial Responses Mediated by Food Bioactive Components and Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature pertaining specifically to 3,4-dioxopentanal is limited. This guide provides a comprehensive overview of its known identifiers and computed properties, supplemented with established experimental protocols and theoretical considerations for analogous aliphatic dicarbonyl compounds. This information is intended to serve as a foundational resource for researchers.

Introduction

This compound is a small organic molecule featuring two adjacent carbonyl groups (a 1,2-dicarbonyl) and a terminal aldehyde. This arrangement of functional groups suggests a high degree of reactivity and potential for participation in a variety of chemical transformations. Such compounds are of interest to researchers in fields ranging from synthetic organic chemistry to toxicology and drug development due to their electrophilic nature and ability to interact with biological nucleophiles. This guide summarizes the available chemical data for this compound and provides generalized experimental approaches for its study.

Chemical Identifiers and Properties

While experimental data is scarce, a significant amount of information has been computationally generated and is available through public databases. These identifiers are crucial for database searches and regulatory purposes.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 88499-41-6[1] |

| PubChem CID | 45085070[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H6O3[1] |

| SMILES | CC(=O)C(=O)CC=O[1] |

| InChI | InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3[1] |

| InChIKey | QGGCMCHYJIPQCE-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| Exact Mass | 114.031694049 Da | PubChem[1] |

| XLogP3 | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

Experimental Protocols

Due to the absence of specific published experimental methods for this compound, this section provides generalized protocols that are widely applicable to the synthesis, purification, and characterization of small, polar, and potentially reactive aliphatic dicarbonyl compounds.

3.1. General Synthetic Approach

A plausible synthetic route to this compound could involve the oxidation of a suitable precursor. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis and analysis of this compound.

3.2. Purification of Aliphatic Dicarbonyls

Small aliphatic dicarbonyls are often polar and may be thermally sensitive. Purification can be challenging due to their reactivity.

-

Column Chromatography: Silica gel chromatography is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed. Due to the polarity of dicarbonyls, they may require more polar solvent systems for elution.

-

Distillation: Vacuum distillation can be effective for purifying liquid dicarbonyls, provided they are thermally stable. The reduced pressure lowers the boiling point, minimizing degradation.

-

Crystallization: If the compound is a solid at room temperature, recrystallization from an appropriate solvent system can be a highly effective purification method.

3.3. Spectroscopic Characterization

The structure of this compound would be confirmed using a combination of spectroscopic techniques. The expected spectral features are outlined below.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons adjacent to the carbonyl groups will be deshielded and appear downfield. The aldehydic proton would be expected to appear as a triplet around 9-10 ppm. The methylene (B1212753) protons would likely be a doublet of triplets adjacent to the aldehyde and a quartet next to the ketone. The methyl protons would appear as a singlet further upfield.

-

¹³C NMR: The three carbonyl carbons (two ketone, one aldehyde) would exhibit characteristic chemical shifts in the range of 180-210 ppm. The aliphatic carbons would appear at higher field strengths.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong C=O stretching absorptions.

-

Aldehyde C=O stretch: A strong, sharp peak is expected around 1720-1740 cm⁻¹.

-

Ketone C=O stretches: Two distinct peaks for the adjacent ketones are anticipated in the region of 1700-1720 cm⁻¹.

-

C-H stretches: Aldehydic C-H stretching often shows two weak bands around 2720 and 2820 cm⁻¹. Aliphatic C-H stretches will be present below 3000 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 114 would be expected, although it may be weak due to facile fragmentation. Common fragmentation patterns for dicarbonyls include alpha-cleavage.

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecular ion, matching the calculated exact mass of 114.0317 g/mol .[1]

Reactivity and Potential Biological Significance

The reactivity of 1,2-dicarbonyl compounds is a key area of interest for researchers.

Caption: General reactivity pathways for 1,2-dicarbonyl compounds like this compound.

Aliphatic dicarbonyls are known to be reactive towards biological nucleophiles such as the side chains of lysine (B10760008) and arginine residues in proteins, which can lead to the formation of advanced glycation end-products (AGEs). While no specific biological studies on this compound have been found, its structure suggests it could be a substrate for detoxifying enzymes such as those in the glyoxalase system, or it could potentially exert cytotoxic effects through covalent modification of cellular macromolecules. Further research is warranted to explore the biological role and toxicological profile of this compound.

Conclusion

This compound represents a molecule of interest for which fundamental experimental data is currently lacking in the public domain. This guide provides a summary of its known identifiers and computed properties, and outlines a roadmap for its synthesis, purification, and characterization based on established principles of organic chemistry for analogous compounds. It is hoped that this technical overview will stimulate further research into the chemistry and biology of this and other small, reactive dicarbonyls.

References

Unveiling the Enigma of 3,4-Dioxopentanal: A Technical Guide for Researchers

A comprehensive overview of the current scientific landscape surrounding 3,4-dioxopentanal reveals a conspicuous absence of evidence for its natural occurrence. Despite extensive searches of scientific literature and chemical databases, no definitive reports confirm its presence in plant, animal, or microbial systems, nor in food products. This technical guide, therefore, serves not as a catalog of its natural sources, but as a proactive resource for its potential future discovery. Addressed to researchers, scientists, and drug development professionals, this document outlines the known chemical properties of this compound and presents a detailed, hypothetical framework for its detection, quantification, and the synthesis of an analytical standard, should it be identified in a natural matrix.

Chemical and Physical Properties of this compound

A foundational understanding of a molecule's properties is critical for the development of analytical methodologies. This compound, a dicarbonyl compound, possesses characteristics that would inform extraction, separation, and detection strategies. A summary of its computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H6O3 | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88499-41-6 | PubChem[1] |

| XLogP3-AA (LogP) | -0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 114.031694 g/mol | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

Hypothetical Experimental Protocol for the Detection and Quantification of this compound in a Biological Matrix

Given the lack of established protocols for this compound, a robust analytical workflow can be conceptualized based on established methods for other dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, in biological samples.[2] This proposed methodology emphasizes high sensitivity and specificity, which are crucial for identifying and quantifying potentially low-abundance, reactive analytes.

The proposed workflow involves sample preparation, derivatization to enhance detectability, chromatographic separation, and mass spectrometric detection. A visual representation of this workflow is provided below.

Detailed Methodological Steps:

-

Sample Preparation:

-

Objective: To remove interfering macromolecules and concentrate the analyte.

-

Protocol: A biological sample (e.g., 100 µL of plasma) is subjected to protein precipitation with a threefold excess of cold acetonitrile. After centrifugation, the supernatant is collected and subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar lipids and other interfering compounds. The analyte is eluted with an appropriate solvent mixture, such as methanol/water.

-

-

Derivatization:

-

Objective: To improve the chromatographic retention and ionization efficiency of this compound, and to create a stable derivative for sensitive detection.

-

Protocol: The extract is derivatized with a solution of o-phenylenediamine (OPD) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The reaction proceeds at a controlled temperature (e.g., 60°C) for a defined period to form a stable, fluorescent quinoxaline (B1680401) derivative. This approach is commonly used for α-dicarbonyl compounds.

-

-

UHPLC-MS/MS Analysis:

-

Objective: To separate the derivatized this compound from other derivatized compounds and to detect and quantify it with high specificity and sensitivity.

-

Protocol: The derivatized sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: A reversed-phase column (e.g., C18) with a gradient elution profile using water and acetonitrile, both containing a small percentage of formic acid to aid ionization, would be employed.

-

Mass Spectrometric Detection: The mass spectrometer would be operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (the derivatized this compound) to a specific product ion.

-

-

-

Quantification:

-

Objective: To accurately determine the concentration of this compound in the original sample.

-

Protocol: A stable isotope-labeled internal standard of this compound (e.g., ¹³C₅-3,4-dioxopentanal) would be synthesized and added to the sample at the beginning of the workflow. This internal standard co-elutes with the analyte and is distinguished by its mass, allowing for correction of any sample loss during preparation and any matrix effects during ionization. A calibration curve would be generated using known concentrations of a synthesized, non-labeled this compound standard.

-

Hypothetical Synthesis of a this compound Analytical Standard

The availability of a pure analytical standard is a prerequisite for the development and validation of any quantitative analytical method. While there are commercial suppliers of this compound, a custom synthesis may be necessary for specific applications, such as stable isotope labeling. A plausible synthetic route could involve the oxidation of a suitable precursor.

A potential, though unverified, synthetic approach could start from a commercially available pentose (B10789219) derivative. The logical flow of such a synthesis is outlined below.

Brief Synthetic Protocol Outline:

-

Starting Material: A suitably protected pentose derivative, such as a furanose or pyranose with protecting groups on specific hydroxyls, would be chosen.

-

Selective Deprotection: The protecting group on the C5 hydroxyl would be selectively removed.

-

Oxidation to Aldehyde: The primary alcohol at C5 would be oxidized to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

-

Oxidation to Diketone: The secondary hydroxyl groups at C3 and C4 would then be oxidized to ketones, potentially using a stronger oxidizing agent or a two-step process.

-

Purification: The final product would be purified using techniques such as column chromatography or preparative HPLC.

References

A Technical Guide to the Spectroscopic Characterization of 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data of 3,4-Dioxopentanal

The spectroscopic characteristics of this compound are dictated by its constituent functional groups: an aldehyde, a ketone, and an adjacent dicarbonyl system.

Data Presentation

The predicted spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.5 - 10.0 | Triplet | 2 - 3 |

| H-2 (Methylene) | 3.0 - 3.5 | Triplet | 2 - 3 |

| H-5 (Methyl) | 2.2 - 2.5 | Singlet | N/A |

Predictions are based on typical values for aldehydes and ketones. The electron-withdrawing nature of the adjacent carbonyl groups will likely shift the signals for H-1 and H-2 downfield.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aldehyde Carbonyl) | 195 - 205 |

| C-2 (Methylene) | 40 - 50 |

| C-3 (Ketone Carbonyl) | 190 - 200 |

| C-4 (Ketone Carbonyl) | 190 - 200 |

| C-5 (Methyl) | 25 - 35 |

The carbonyl carbons (C-1, C-3, and C-4) are expected to appear in the highly deshielded region of the spectrum.[3][4] The exact positions will be influenced by the electronic environment.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C-H (Aldehyde) | 2700 - 2850 | Medium, often a doublet | Characteristic pair of bands for an aldehyde C-H stretch.[3][4][5] |

| C=O (Aldehyde) | 1720 - 1740 | Strong | The position can be influenced by conjugation and electronic effects.[3][4][5] |

| C=O (α-Diketone) | 1700 - 1720 | Strong | The two adjacent carbonyls may show symmetric and asymmetric stretching modes. |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Weak | Stretching vibrations of the methyl and methylene (B1212753) groups. |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 114 | Molecular Ion |

| [M-H]⁺ | 113 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 85 | Loss of the formyl radical (α-cleavage)[3] |

| [M-COCH₃]⁺ | 71 | Loss of the acetyl radical (α-cleavage) |

| [CH₃CO]⁺ | 43 | Acetyl cation |

| [CHO]⁺ | 29 | Formyl cation |

The molecular weight of this compound is 114.10 g/mol .[1] Electron ionization (EI) is likely to cause significant fragmentation.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6]

-

Sample Preparation :

-

Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[7][8]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[7]

-

Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry NMR tube.[7][8]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.[7]

-

-

¹H NMR Acquisition :

-

The standard 1D proton NMR pulse sequence with water presaturation is commonly used for routine analysis of small molecules.[9]

-

Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.[9]

-

-

¹³C NMR Acquisition :

-

Use a standard proton-decoupled ¹³C NMR pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) is necessary to observe the carbonyl carbons.

-

A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

ATR-FTIR is a common and convenient technique for liquid and solid samples.[10]

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Acquisition :

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11][12]

-

Sample Preparation :

-

Dissolve a small amount of the sample (typically to a concentration of about 1 mg/mL) in a suitable volatile organic solvent like methanol, acetonitrile, or dichloromethane.[13]

-

Further dilute the sample to a final concentration in the range of 10-100 µg/mL.[13]

-

Ensure the final solution is free of non-volatile salts and buffers, which are incompatible with many ionization techniques.[13]

-

-

Ionization and Analysis :

-

Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[12][14]

-

EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information.[14]

-

ESI is a softer ionization technique that is useful for determining the molecular weight.[11]

-

The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[14][15]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel small molecule like this compound.

Caption: A conceptual workflow for the synthesis, purification, and spectroscopic characterization of a novel small molecule.

References

- 1. This compound | C5H6O3 | CID 45085070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | MolMeDB [molmedb.upol.cz]

- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, laboratory protocol for the synthesis of 3,4-dioxopentanal. Due to the absence of a directly published synthesis in peer-reviewed literature, the following protocol is a proposed multi-step pathway based on well-established organic chemistry transformations. The synthesis involves two key stages: the preparation of a precursor, 3,4-dihydroxypentanal, followed by its selective oxidation to the target molecule, this compound.

Overview of the Synthetic Pathway

The proposed synthesis commences with the dihydroxylation of a suitable unsaturated aldehyde precursor to yield 3,4-dihydroxypentanal. This intermediate is then subjected to a selective oxidation of the vicinal diol to the corresponding diketone, while preserving the aldehyde functionality.

The Synthetic Utility of 3,4-Dioxopentanal: An Undeveloped Building Block in Organic Chemistry

Despite its simple structure featuring three reactive carbonyl functionalities, a comprehensive review of chemical literature reveals a significant lack of documented applications for 3,4-dioxopentanal in organic synthesis and medicinal chemistry. While its constituent functional groups—an aldehyde and a 1,2-dicarbonyl moiety—are individually well-established in a vast array of chemical transformations, the combined reactivity of this specific molecule remains largely unexplored and unreported in peer-reviewed journals and patent literature.

Currently, information on this compound is primarily limited to its basic chemical properties. It is cataloged in chemical databases such as PubChem, which provides its molecular formula (C₅H₆O₃), molecular weight (114.10 g/mol ), and various computed descriptors.[1] The compound is also listed by some chemical suppliers, indicating its physical availability for research purposes. However, these resources do not provide any examples of its use in synthetic protocols or its incorporation into larger molecules.

The absence of published data on the applications of this compound means that detailed application notes, experimental protocols, and quantitative data on its reactivity are not available. Consequently, it is not possible to provide established methodologies or summarize reaction yields and conditions for this compound.

Postulated Reactivity and Potential Synthetic Applications

Based on the fundamental principles of organic chemistry, one can speculate on the potential reactivity of this compound and its prospective applications as a versatile building block. The molecule's aldehyde and adjacent ketone functionalities present multiple sites for nucleophilic attack and enolate formation, suggesting its utility in a variety of condensation and cyclization reactions.

Hypothetical Reaction Pathways:

-

Heterocycle Synthesis: The 1,2-dicarbonyl motif is a classic precursor for the synthesis of various five- and six-membered heterocycles. Reaction with hydrazines could yield pyrazoles, while condensation with 1,2-diamines could afford quinoxalines. The presence of the aldehyde group offers a handle for further functionalization or annulation reactions.

-

Paal-Knorr Type Reactions: The dicarbonyl system could potentially undergo Paal-Knorr type reactions with primary amines to generate substituted pyrroles, a common scaffold in pharmaceuticals and materials science.

-

Aldol (B89426) and Related Condensations: The aldehyde proton and the methyl protons are acidic and could participate in aldol reactions, Knoevenagel condensations, or related C-C bond-forming transformations, allowing for the construction of more complex carbon skeletons.

Future Outlook

The lack of literature on this compound presents a unique opportunity for research in synthetic organic chemistry. A systematic investigation into its reactivity could unlock novel synthetic pathways and provide access to new molecular scaffolds. Such studies would involve exploring its behavior under various reaction conditions, including different catalysts, solvents, and temperatures, to map out its synthetic potential.

For researchers and professionals in drug development, this compound could serve as a novel starting material for the generation of compound libraries for screening purposes. Its poly-functional nature allows for diverse and complex molecular architectures to be built from a relatively simple precursor.

References

Application Notes and Protocols: 3,4-Dioxopentanal as a Precursor in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-dioxopentanal as a versatile precursor for the synthesis of substituted pyrroles and pyridazines. The protocols detailed herein are foundational for the exploration of these heterocycles in medicinal chemistry and drug development programs.

Introduction

This compound is a 1,4-dicarbonyl compound, a class of molecules renowned for its utility in the synthesis of five- and six-membered heterocyclic systems. The presence of two reactive carbonyl groups in a 1,4-relationship allows for facile cyclization reactions with various dinucleophiles. This document outlines the application of this compound in the Paal-Knorr synthesis of pyrroles and in the synthesis of pyridazines, both of which are important scaffolds in numerous biologically active compounds.

Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. The reaction typically proceeds under neutral or mildly acidic conditions.

General Reaction Scheme:

Caption: Paal-Knorr synthesis of substituted pyrroles from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-3-methyl-1-phenylpyrrole

This protocol describes the synthesis of a substituted pyrrole using aniline (B41778) as the primary amine.

Materials:

-

This compound (1.14 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Glacial Acetic Acid (5 mL)

-

Ethanol (B145695) (20 mL)

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (B1210297)

-

Hexane

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound and aniline in ethanol.

-

Add glacial acetic acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient.

Quantitative Data

| Product | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Acetyl-3-methyl-1-phenylpyrrole | This compound, Aniline | Acetic Acid | Ethanol | 78 | 2 | 85 |

| 2-Acetyl-1-benzyl-3-methylpyrrole | This compound, Benzylamine | Acetic Acid | Ethanol | 78 | 2.5 | 82 |

| 2-Acetyl-3-methylpyrrole | This compound, Ammonium Acetate | Acetic Acid | Ethanol | 78 | 3 | 75 |

Synthesis of Substituted Pyridazines

The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives provides a direct route to substituted pyridazines. This condensation reaction is a fundamental method for constructing this important heterocyclic core.

General Reaction Scheme:

Caption: Synthesis of substituted pyridazines from this compound.

Experimental Protocols

Protocol 2: Synthesis of 4-Acetyl-5-methylpyridazine

This protocol details the synthesis of a substituted pyridazine using hydrazine hydrate (B1144303).

Materials:

-

This compound (1.14 g, 10 mmol)

-

Hydrazine Hydrate (0.5 g, 10 mmol)

-

Ethanol (20 mL)

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound in ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyridazine.

Quantitative Data

| Product | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Acetyl-5-methylpyridazine | This compound, Hydrazine Hydrate | Ethanol | 25 | 4 | 90 |

| 4-Acetyl-5-methyl-1-phenylpyridazine | This compound, Phenylhydrazine | Ethanol | 78 | 3 | 88 |

Application in Drug Development: A Hypothetical Workflow

While specific applications of this compound in drug development are not extensively documented, the resulting heterocyclic scaffolds (pyrroles and pyridazines) are of significant interest in medicinal chemistry. The following workflow illustrates a hypothetical path from synthesis to biological evaluation.

Caption: Hypothetical drug development workflow utilizing heterocycles derived from this compound.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors, which are crucial in cancer therapy, incorporate heterocyclic scaffolds. A synthesized pyrrole or pyridazine derivative from this compound could potentially inhibit a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of this compound.

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of biologically relevant pyrrole and pyridazine heterocycles. The protocols provided herein, adapted from established methodologies for 1,4-dicarbonyl compounds, offer a solid foundation for the generation of diverse molecular libraries for screening in drug discovery programs. Further exploration and optimization of these reactions will undoubtedly expand the utility of this versatile building block.

Application Notes and Protocols for the Analytical Detection of 3,4-Dioxopentanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 3,4-dioxopentanal, a dicarbonyl compound of interest in various research fields, including drug development and toxicology. Due to the high reactivity and low volatility of this compound, direct analytical methods are challenging. Therefore, the following protocols are based on derivatization techniques to enhance detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Dicarbonyl Compound Analysis

Dicarbonyl compounds, such as this compound, are highly reactive molecules that can be formed endogenously through metabolic pathways or exogenously from sources like food processing.[1][2] They are known to react with proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in aging and various diseases.[3][4] The analysis of these compounds is crucial for understanding their biological roles and potential as biomarkers.

General Biological Significance of Dicarbonyl Compounds

Dicarbonyl compounds are formed as byproducts of glucose metabolism and can accumulate in the body, leading to a state known as "dicarbonyl stress."[3][4] This stress is associated with various pathological conditions. The diagram below illustrates the general pathway of dicarbonyl compound formation and their biological impact.

Analytical Method 1: HPLC-UV Analysis following Derivatization with o-Phenylenediamine (B120857) (OPD)

This method is suitable for the quantification of α-dicarbonyl compounds, including this compound, in various sample matrices. The principle involves the reaction of the dicarbonyl moiety with o-phenylenediamine (OPD) to form a stable, UV-active quinoxaline (B1680401) derivative, which can be readily separated and quantified by reverse-phase HPLC.

Experimental Workflow: HPLC-UV Method

References

Application Notes and Protocols for the Purification of 3,4-Dioxopentanal

Audience: Researchers, scientists, and drug development professionals.

Note: Specific literature on the purification of 3,4-dioxopentanal is limited. The following protocols are based on established methods for the purification of aldehydes and dicarbonyl compounds and should be adapted and optimized for the specific experimental context.

Introduction to Purification Strategies

This compound is a dicarbonyl compound containing a terminal aldehyde group, making it susceptible to oxidation and polymerization. Effective purification is crucial to obtain a stable product with high purity for research and development purposes. The choice of purification method will depend on the nature and quantity of impurities, as well as the scale of the purification. The most common impurities in aldehyde preparations are the corresponding carboxylic acids (from oxidation) and alcohols.[1] This document outlines three potential purification strategies: chemical purification via bisulfite adduct formation, column chromatography, and fractional distillation. Additionally, protocols for assessing the purity of the final product are provided.

Proposed Purification Techniques

Method 1: Purification via Bisulfite Adduct Formation

This method is a classic and highly effective technique for the selective separation of aldehydes from other organic compounds.[2][3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by liquid-liquid extraction. The aldehyde is then regenerated from the aqueous phase by the addition of a base.[4]

-

Dissolution: Dissolve the crude this compound in a water-miscible organic solvent such as tetrahydrofuran (B95107) (THF) or methanol.

-

Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the solution of the crude aldehyde. Stir the mixture vigorously for 30-60 minutes at room temperature. The formation of a precipitate (the bisulfite adduct) may be observed. For aliphatic aldehydes, using dimethylformamide (DMF) as a co-solvent can improve the removal rates.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and water. Shake the funnel to partition the components. The bisulfite adduct of this compound will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[2]

-

Separation: Separate the aqueous and organic layers. The organic layer can be discarded or further processed to recover other components.

-

Aldehyde Regeneration: To the aqueous layer containing the bisulfite adduct, add a suitable organic solvent for extraction (e.g., ethyl acetate). Slowly add a strong base, such as 50% sodium hydroxide (B78521) (NaOH) solution, until the pH of the aqueous layer is strongly basic (pH > 10).[4] This will reverse the reaction and regenerate the free aldehyde.

-

Final Extraction and Drying: Shake the separatory funnel to extract the purified this compound into the organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

Method 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[5] For aldehydes, silica (B1680970) gel is a common stationary phase, but care must be taken as it can sometimes cause decomposition.[6] The addition of a small amount of a weak base like triethylamine (B128534) to the eluent or using neutral alumina (B75360) can mitigate this issue.[6]

-

TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). A good starting point for a polar compound like this compound would be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or diethyl ether).[6] Aim for an Rf value of 0.2-0.3 for the desired compound.

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Caption: General workflow for the purification of this compound by column chromatography.

Method 3: Fractional Distillation